1-Azabicyclo[2.2.2]octan-3-ol, 3-acetate, (3R)-

Muscarinic Pharmacology Receptor Subtypes Functional Selectivity

(3R)-1-Azabicyclo[2.2.2]octan-3-yl acetate (CAS 59653-40-6), also known as (R)-aceclidine or (R)-quinuclidin-3-yl acetate, is a chiral bicyclic quinuclidine ester. This compound serves as the (R)-enantiomer of the muscarinic acetylcholine receptor (mAChR) agonist aceclidine and is a critical pharmaceutical reference standard for the M3 antagonist solifenacin, matching its specific (3'R)-quinuclidine stereochemistry.

Molecular Formula C9H15NO2
Molecular Weight 169.22 g/mol
CAS No. 59653-40-6
Cat. No. B1332023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Azabicyclo[2.2.2]octan-3-ol, 3-acetate, (3R)-
CAS59653-40-6
Molecular FormulaC9H15NO2
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESCC(=O)OC1CN2CCC1CC2
InChIInChI=1S/C9H15NO2/c1-7(11)12-9-6-10-4-2-8(9)3-5-10/h8-9H,2-6H2,1H3/t9-/m0/s1
InChIKeyWRJPSSPFHGNBMG-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aceclidine (R)-(3R)-Quinuclidin-3-yl Acetate: A Chiral Muscarinic Reference Standard and Pharmacological Tool


(3R)-1-Azabicyclo[2.2.2]octan-3-yl acetate (CAS 59653-40-6), also known as (R)-aceclidine or (R)-quinuclidin-3-yl acetate, is a chiral bicyclic quinuclidine ester . This compound serves as the (R)-enantiomer of the muscarinic acetylcholine receptor (mAChR) agonist aceclidine and is a critical pharmaceutical reference standard for the M3 antagonist solifenacin, matching its specific (3'R)-quinuclidine stereochemistry .

Stereochemical Identity Dictates Regulatory and Pharmacological Utility of the (3R)-Aceclidine Enantiomer


Generic substitution with the racemic mixture or the opposite (S)-enantiomer is not analytically or pharmacologically valid. The (3R)-stereochemistry is non-negotiable for its role as a pharmacopeial reference standard for solifenacin, which possesses the specific (1S,3'R) configuration . Pharmacologically, (R)-aceclidine exhibits distinct partial agonist efficacy at M1, M3, and M5 receptors compared to the more potent (S)-enantiomer, leading to divergent functional selectivity profiles . This quantifiable functional divergence makes the pure (R)-isomer essential for targeted research applications.

Quantitative Differentiators for (3R)-1-Azabicyclo[2.2.2]octan-3-yl Acetate Against Chiral and Structural Analogs


Functional Selectivity: Partial Agonist Bias at M1/M3/M5 mAChR Subtypes

In head-to-head comparisons using CHO cells transfected with M1, M3, and M5 muscarinic subtypes, (R)-(-)-aceclidine acts as a partial agonist, achieving only 44–64% of the maximal response of (S)-(+)-aceclidine, which functions as a full agonist . This efficacy ceiling provides a tool for probing receptor reserve and signaling bias.

Muscarinic Pharmacology Receptor Subtypes Functional Selectivity

Enantioselective Hydrolysis by Human Cholinesterases

Human erythrocyte acetylcholinesterase and plasma butyrylcholinesterase exhibit a marked stereochemical preference for the (R)-enantiomer over the (S)-enantiomer of quinuclidin-3-yl acetate . This stereoselective hydrolysis is critical for metabolic studies.

Enzymology Cholinesterases Stereoselectivity

Chiral Reference Standard Status for Solifenacin ANDA Submissions

This compound is officially designated as Solifenacin Related Compound 23 and Solifenacin Impurity K, purposefully manufactured with complete traceability for regulatory submissions. It is used in validated HPLC-MS methods for impurity determination in solifenacin succinate tablets, a role that non-chiral or racemic standards cannot fulfill because the parent drug is exclusively the (1S,3'R)-diastereomer .

Pharmaceutical Analysis Regulatory Compliance Reference Standards

Intrinsic Efficacy at M4 Receptors Differentiates (R)- from (S)-Aceclidine

At the M4 muscarinic receptor subtype, (R)-(-)-aceclidine retains substantial agonist activity achieving 86% of the maximal response of (S)-(+)-aceclidine, in contrast to its 44-64% maximal response at M1/M3/M5 . This higher relative efficacy at M4 provides a receptor subtype-specific pharmacological fingerprint absent in the (S)-enantiomer or racemate.

M4 Receptor Intrinsic Activity CNS Pharmacology

Core Applications Requiring (3R)-Aceclidine Over Racemic or (S)-Aceclidine Forms


Pharmaceutical Impurity Quantification for Solifenacin API and Tablets

Used as a primary reference standard in validated HPLC-MS methods (e.g., the method of Xifra et al., 2024) for detecting and quantifying the oxidative degradation product Impurity K in solifenacin succinate formulations. Only the (R)-enantiomer matches the parent drug's stereochemistry and thus the impurity's retention time and mass spectral fingerprint .

Functional Selectivity Profiling of Muscarinic Receptor Subtypes

Employed as a partial agonist tool compound in assays measuring phosphoinositide hydrolysis (M1, M3, M5) and cAMP inhibition (M2, M4) in transfected cell lines, where its distinct efficacy profile versus the (S)-enantiomer reveals receptor reserve and signaling bias .

Stereoselective Metabolism Studies of Cholinergic Esters

Serves as a defined (R)-substrate for human acetylcholinesterase and butyrylcholinesterase in enzymatic assays investigating stereochemical requirements for hydrolysis, where the (S)-enantiomer demonstrates markedly lower catalytic efficiency .

Synthesis of Enantiopure Solifenacin and Related Muscarinic Antagonists

Utilized as a key chiral intermediate or a chiral purity marker in the synthesis of (1S,3'R)-solifenacin and its analogs, ensuring the desired diastereomeric outcome in the final API .

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